

4,5-Dibromo-6-(trifluoromethyl)pyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine

Cat. No.: B1589506

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An In-depth Technical Guide to **4,5-Dibromo-6-(trifluoromethyl)pyrimidine** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic compounds serve as pivotal structural motifs. Among these, pyrimidine derivatives have garnered significant attention due to their presence in the core structure of nucleobases and their wide range of pharmacological activities.^{[1][2][3]} The strategic introduction of bromine atoms and a trifluoromethyl group to the pyrimidine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a drug candidate or a versatile building block in organic synthesis.^[4] This guide provides a comprehensive technical overview of **4,5-Dibromo-6-(trifluoromethyl)pyrimidine**, a key intermediate for researchers and professionals in the field of drug development.

Core Molecular Attributes

The fundamental characteristics of **4,5-Dibromo-6-(trifluoromethyl)pyrimidine** are summarized below, providing a foundational understanding of its chemical nature.

Attribute	Value	Source
Molecular Formula	C ₅ HBr ₂ F ₃ N ₂	[5][6]
Molecular Weight	305.88 g/mol	[5][6]
CAS Number	785777-94-8	[5][6][7]
Canonical SMILES	C1(=C(C(=NC=N1)C(F)(F)F)Br)Br	

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its presence in natural molecules like thymine, cytosine, and uracil underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutic agents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[2]

Caption: Structure of **4,5-Dibromo-6-(trifluoromethyl)pyrimidine**.

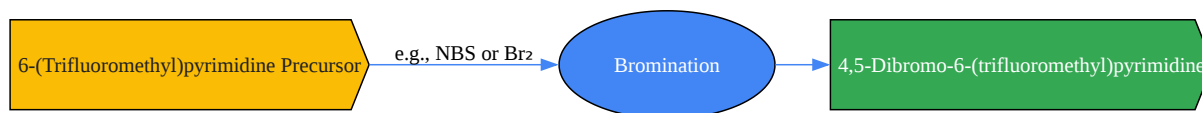
The Role of Trifluoromethyl and Bromo Substituents

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidation and improve its binding affinity to target proteins.[4] Bromine atoms, as halogens, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. They also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **4,5-Dibromo-6-(trifluoromethyl)pyrimidine** is not readily available in the provided search results, a plausible synthetic pathway can be inferred from the general chemistry of pyrimidines. A potential route could involve the bromination of a 6-(trifluoromethyl)pyrimidine precursor.

Potential Synthetic Workflow



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Caption: A potential synthetic workflow for the target compound.

Reactivity and Applications in Drug Discovery

The bromine atoms at the 4 and 5 positions are susceptible to nucleophilic substitution and are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, making **4,5-Dibromo-6-(trifluoromethyl)pyrimidine** a valuable intermediate in the synthesis of compound libraries for high-throughput screening.

The pyrimidine scaffold itself is a key component in numerous approved drugs, including anticancer agents, antivirals, and antibiotics.^[1] The unique combination of substituents in **4,5-Dibromo-6-(trifluoromethyl)pyrimidine** makes it a promising starting material for the development of novel kinase inhibitors, antivirals, and other therapeutic agents.

Safety and Handling

Specific safety data for **4,5-Dibromo-6-(trifluoromethyl)pyrimidine** is not extensively detailed in the provided search results. However, based on the safety information for related brominated and fluorinated organic compounds, the following precautions should be observed.^{[8][9][10][11]}

General Laboratory Safety Precautions

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[10]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.^[8]

- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][11] Wash hands thoroughly after handling.[8][9]
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[8]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][9]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its pyrimidine core, combined with the unique properties of the trifluoromethyl and bromo substituents, provides a versatile platform for the development of new drugs. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

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